N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide
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Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has focused on the synthesis of new derivatives and their biological activities. For instance, the synthesis of pyrazoline and pyrazole derivatives has shown promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential in addressing resistant microbial strains (Hassan, 2013). Another study synthesized triazolo[3,4-b][1,3,4]thiadiazoles, revealing their interaction with biological targets and suggesting their potential for antifungal activity (Fedotov et al., 2022).
Anticancer Activity
Derivatives bearing the 1,2,4-triazolo[4,3-a]pyrazin-3-yl moiety have been evaluated for their antioxidant and anticancer activities. For example, novel derivatives demonstrated significant antioxidant activity, and some compounds exhibited notable cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile platform for developing adenosine human receptor antagonists, particularly targeting the hA2A receptor subtype. This has implications for treating neurological disorders, such as Parkinson's disease, demonstrating the scaffold's utility in designing potent and selective enzyme inhibitors (Falsini et al., 2017).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-24-12-4-2-3-11(9-12)5-6-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h2-4,7-9H,5-6,10H2,1H3,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYSGXSCCZMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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